Specific Scientific Field: Electrochemistry and materials science.
Summary: Electropolymerization involves the electrodeposition of a polymer film from a monomer solution. In the case of 2-Propylaniline, this process yields a poly(2-propylaniline) film.
Experimental Procedure:Results: The electropolymerized poly(2-propylaniline) film exhibits unique electrical conductivity and can be used in applications such as sensors, actuators, and energy storage devices .
Specific Scientific Field: Materials chemistry and nanotechnology.
Summary: Polymerization and intercalation involve incorporating 2-Propylaniline into layered materials, such as iron(III) oxychloride.
Experimental Procedure:Results: The intercalated composite material exhibits enhanced properties, such as improved mechanical strength, electrical conductivity, and catalytic activity. It can find applications in batteries, supercapacitors, and catalysis .
2-Propylaniline is an organic compound classified as an aromatic amine, with the chemical formula C₉H₁₃N. It features a propyl group attached to the second position of an aniline structure, making it part of the phenylpropane class of compounds. This compound is characterized by its solid state and has a molecular weight of approximately 135.2062 g/mol .
The compound can be represented structurally by the following InChI code: InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 . Its properties include a water solubility of 1.75 mg/mL and a logP value of approximately 2.39, indicating moderate hydrophobicity .
These reactions allow 2-propylaniline to serve as a versatile intermediate in organic synthesis.
The synthesis of 2-propylaniline typically involves:
textC₆H₅NH₂ + C₃H₇Br → C₆H₄(NH₂)C₃H₇ + HBr
2-Propylaniline has several applications in various fields:
Several compounds share structural similarities with 2-propylaniline. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Basic aromatic amine |
| 2-Isopropylaniline | C₉H₁₃N | Contains isopropyl group instead of propyl |
| N,N-Diethylaniline | C₁₂H₁₅N | Two ethyl groups attached to nitrogen |
| 4-Propylaniline | C₉H₁₃N | Propyl group at the para position |
What sets 2-propylaniline apart from these similar compounds is its unique substitution pattern on the aromatic ring, which influences its reactivity and potential applications in organic synthesis. The presence of a propyl group at the ortho position relative to the amino group alters both steric and electronic properties compared to other substituted anilines.
Irritant